Cas no 955257-94-0 (1-(2H-1,3-benzodioxol-5-yl)-3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}urea)

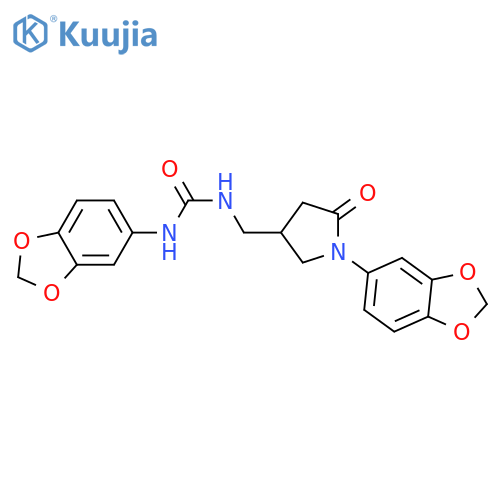

955257-94-0 structure

商品名:1-(2H-1,3-benzodioxol-5-yl)-3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}urea

1-(2H-1,3-benzodioxol-5-yl)-3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}urea 化学的及び物理的性質

名前と識別子

-

- 1-(1,3-benzodioxol-5-yl)-3-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea

- 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea

- F2372-0339

- AKOS024644128

- 955257-94-0

- 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea

- 1-(2H-1,3-benzodioxol-5-yl)-3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}urea

-

- インチ: 1S/C20H19N3O6/c24-19-5-12(9-23(19)14-2-4-16-18(7-14)29-11-27-16)8-21-20(25)22-13-1-3-15-17(6-13)28-10-26-15/h1-4,6-7,12H,5,8-11H2,(H2,21,22,25)

- InChIKey: QPNYZBMWHLSRSX-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C2OCOC2=C1)C(NCC1CC(=O)N(C2=CC=C3OCOC3=C2)C1)=O

計算された属性

- せいみつぶんしりょう: 397.12738533g/mol

- どういたいしつりょう: 397.12738533g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 633

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

1-(2H-1,3-benzodioxol-5-yl)-3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2372-0339-2μmol |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-40mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-50mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-1mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-2mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-5μmol |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-20μmol |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-5mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-30mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2372-0339-100mg |

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea |

955257-94-0 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

1-(2H-1,3-benzodioxol-5-yl)-3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}urea 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

955257-94-0 (1-(2H-1,3-benzodioxol-5-yl)-3-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}urea) 関連製品

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬